molecular formula C8H11FN2O B13030775 (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

Cat. No.: B13030775
M. Wt: 170.18 g/mol
InChI Key: SNKPNKLWTBUEMR-YFKPBYRVSA-N
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Description

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine is a chiral organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.

    Chiral Resolution:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine: can be compared with other pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chirality, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3/t5-/m0/s1

InChI Key

SNKPNKLWTBUEMR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(N=CC(=C1)F)OC)N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)OC)N

Origin of Product

United States

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